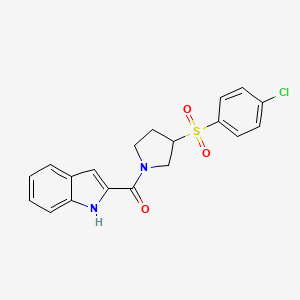

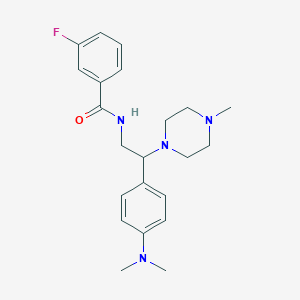

![molecular formula C15H16N4O2S2 B3006172 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351646-74-6](/img/structure/B3006172.png)

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

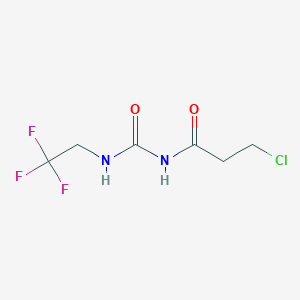

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The molecule contains an amide group, which is a common functional group in organic chemistry and biochemistry, consisting of a carbonyl group (C=O) linked to a nitrogen atom (N). The presence of methoxy and methyl substituents on the benzothiazole and thiazole rings, respectively, suggests that the compound may exhibit unique photophysical and biological properties.

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives involves the refluxing of benzothiazoles with acetic acid, as described in the first paper . This process typically results in the formation of N-(benzo[d]thiazol-2-yl)acetamides with different substituents depending on the starting benzothiazole moiety. Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, possibly involving additional steps to introduce the methoxy and methyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole acetamides is characterized by the presence of hydrogen bonds, which play a crucial role in the assembly of these molecules. In the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl oxygen, as well as with the nitrogen of the thiazole ring . These interactions can lead to the formation of various molecular assemblies, which are influenced by the nature of the substituents on the benzothiazole ring.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole acetamides are determined by their molecular structure and the nature of their substituents. The hydrogen bonding interactions mentioned in the first paper suggest that these compounds may have distinct melting points, solubilities, and crystal structures. The photophysical properties, such as absorption and emission spectra, can also be affected by the specific arrangement of atoms and the presence of functional groups. The antitumor activity of related compounds, as evaluated in the second paper , indicates that the benzothiazole acetamide derivatives can have significant biological activities, which may be explored for pharmaceutical applications.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazolylamino derivatives, have been found to exhibit pesticidal properties

Mode of Action

It is known that benzothiazolylamino derivatives can interact with their targets to induce pesticidal effects . The specific interactions and changes resulting from this compound’s action require further investigation.

Biochemical Pathways

It is known that benzothiazolylamino derivatives can affect various biochemical pathways to exert their pesticidal effects

Result of Action

Benzothiazolylamino derivatives have been found to exhibit pesticidal effects . The specific molecular and cellular effects of this compound’s action require further investigation.

Direcciones Futuras

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-9-8-22-14(16-9)17-12(20)7-19(2)15-18-13-10(21-3)5-4-6-11(13)23-15/h4-6,8H,7H2,1-3H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGBOBDGGRMCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

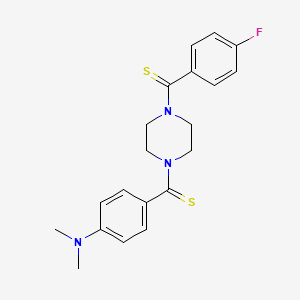

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

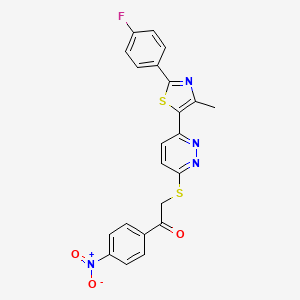

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

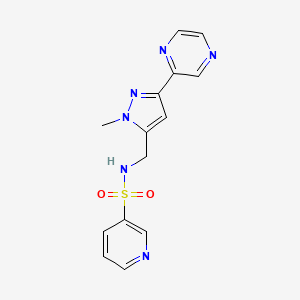

![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)

![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)